molecular formula C16H14N2OS2 B2454912 N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide CAS No. 1798046-39-5

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2454912
CAS No.: 1798046-39-5
M. Wt: 314.42
InChI Key: XIMDOISGFCJIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H14N2OS2 and its molecular weight is 314.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to "N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide" have been synthesized and evaluated for their biological activities, especially in anticancer research. For instance, novel derivatives have been studied for their anticancer activities against various cancer cell lines, showing promising results in terms of selective cytotoxicity and apoptosis induction. Such compounds were synthesized through reactions with mercapto derivatives and structurally elucidated using spectral data. The anticancer potential of these compounds, particularly against A549 human lung adenocarcinoma cells, underscores their relevance in developing new therapeutic agents (Evren et al., 2019).

Antimicrobial Applications

The antimicrobial properties of thiazole derivatives have been extensively explored, with some compounds demonstrating significant antibacterial and antifungal activities. A series of novel thiazolidin-4-one derivatives, for example, showed potential as antimicrobial agents against a range of bacterial and fungal strains. This highlights the compound's utility in addressing microbial resistance and the need for new antibiotics (Baviskar et al., 2013).

Optoelectronic Properties

In the field of materials science, thiazole-based compounds, including those similar to "this compound," have been investigated for their optoelectronic properties. Research on thiazole-containing polymers has revealed their potential in electronic and photonic applications due to favorable optical band gaps and electrical conductivities. These findings suggest applications in developing new materials for electronic devices and sensors (Camurlu & Guven, 2015).

Chemical Synthesis and Structural Analysis

The synthesis of complex thiazole derivatives involves multi-step reactions, including amidification and transsilylation processes. Such synthetic pathways are crucial for producing compounds with specific structural and functional characteristics. Structural analysis through techniques like NMR and X-ray crystallography provides insights into the molecular configurations, which are essential for understanding the compound's interactions and activities (Nikonov et al., 2016).

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-17-15(10-21-11)13-4-2-3-5-14(13)18-16(19)8-12-6-7-20-9-12/h2-7,9-10H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMDOISGFCJIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.